molecular formula C11H13BrO2 B8674040 4-Bromo-2-cyclobutoxy-1-methoxybenzene

4-Bromo-2-cyclobutoxy-1-methoxybenzene

Cat. No. B8674040
M. Wt: 257.12 g/mol
InChI Key: ARRLCVZJOAXSDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-cyclobutoxy-1-methoxybenzene is a useful research compound. Its molecular formula is C11H13BrO2 and its molecular weight is 257.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-2-cyclobutoxy-1-methoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-cyclobutoxy-1-methoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Bromo-2-cyclobutoxy-1-methoxybenzene

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

4-bromo-2-cyclobutyloxy-1-methoxybenzene

InChI

InChI=1S/C11H13BrO2/c1-13-10-6-5-8(12)7-11(10)14-9-3-2-4-9/h5-7,9H,2-4H2,1H3

InChI Key

ARRLCVZJOAXSDV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)OC2CCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 60 ml of N,N-dimethylformamide solution containing 6.22 g (25.6 mmol) of 4-bromo-2-cyclobutoxyphenol obtained in Reference Example 5-(d) were successively added 3.54 g of potassium carbonate and 3.2 ml of methyl iodide, and the mixture was stirred at room temperature for 6 hours. After completion of the reaction, water was added to the reaction mixture, and the mixture was extracted with toluene. The organic layer after separation was washed with a saturated aqueous solution of sodium chloride, dried over anhydrous magnesium sulfate and then concentrated under reduced pressure. The obtained residue was applied to silica gel column chromatography (Eluent; toluene), and the obtained crude solid was recrystallized from hexane to obtain 3.90 g of the title compound as a colorless solid. (Yield: 59%)
Quantity
60 mL
Type
reactant
Reaction Step One
Name
4-bromo-2-cyclobutoxyphenol
Quantity
6.22 g
Type
reactant
Reaction Step One
Quantity
3.54 g
Type
reactant
Reaction Step Two
Quantity
3.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
59%

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